molecular formula C7H17NO2 B13250512 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol

4-Amino-1-methoxy-2,3-dimethylbutan-2-ol

Cat. No.: B13250512
M. Wt: 147.22 g/mol
InChI Key: ARUAOQJAEZRRHH-UHFFFAOYSA-N
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Description

4-Amino-2,3-dimethylbutan-2-ol (CAS 74645-04-8) is a branched amino alcohol with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol . Its structure features an amino group (-NH₂) at position 4, methyl groups at positions 2 and 3, and a hydroxyl group at position 2 (Figure 1). This compound is primarily utilized in laboratory settings as a synthetic intermediate, though specific applications remain undisclosed in available literature .

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

4-amino-1-methoxy-2,3-dimethylbutan-2-ol

InChI

InChI=1S/C7H17NO2/c1-6(4-8)7(2,9)5-10-3/h6,9H,4-5,8H2,1-3H3

InChI Key

ARUAOQJAEZRRHH-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(COC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of the amino and methoxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced reactors and purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry: 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which are valuable in the development of new materials and chemical processes.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine: The medicinal applications of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol include its use in the synthesis of pharmaceutical compounds. Its derivatives may possess therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its versatility makes it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Key Properties :

  • Purity: ≥95% (commercial grade)
  • Storage: Requires long-term refrigeration for stability .

Comparison with Structural Analogs

The following compounds share structural similarities with 4-Amino-2,3-dimethylbutan-2-ol, differing in substituent positions or functional groups.

1-Amino-3,3-dimethylbutan-2-ol Hydrochloride (CAS 1438-15-9)

  • Molecular Formula: C₆H₁₆ClNO
  • Structure: Amino group at position 1, methyl groups at positions 3 and 3, hydroxyl at position 2, with a hydrochloride salt form.

3-Amino-2,3-dimethylbutan-2-ol (CAS 89585-13-7)

  • Molecular Formula: C₆H₁₅NO
  • Structure: Amino group at position 3, methyl groups at positions 2 and 3, hydroxyl at position 2.
  • Purity : 95% (as free base or hydrochloride salt) .

4-Amino-3,3-dimethylbutan-2-ol (CID 65394659)

  • Molecular Formula: C₆H₁₅NO
  • Structure: Amino group at position 4, methyl groups at positions 3 and 3, hydroxyl at position 2.
  • Key Differences : Methyl group positions (3,3 vs. 2,3 in the target compound) influence steric hindrance and reactivity .

Data Table: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Substituent Positions (Amino/Methyl) Purity Key Applications
4-Amino-2,3-dimethylbutan-2-ol 74645-04-8 C₆H₁₅NO 4-amino; 2,3-dimethyl ≥95% Lab synthesis intermediate
1-Amino-3,3-dimethylbutan-2-ol HCl 1438-15-9 C₆H₁₆ClNO 1-amino; 3,3-dimethyl N/A Pharmaceutical intermediate
3-Amino-2,3-dimethylbutan-2-ol 89585-13-7 C₆H₁₅NO 3-amino; 2,3-dimethyl 95% Organic synthesis
4-Amino-3,3-dimethylbutan-2-ol N/A (CID 65394659) C₆H₁₅NO 4-amino; 3,3-dimethyl N/A Research use

Research Findings and Limitations

Synthetic Utility: Amino alcohols like 4-Amino-2,3-dimethylbutan-2-ol are critical in synthesizing chiral ligands or pharmaceutical precursors.

Structural Impact on Properties: The position of methyl groups (e.g., 2,3 vs. 3,3) affects solubility and steric interactions. For example, 4-Amino-3,3-dimethylbutan-2-ol may exhibit lower solubility in polar solvents due to increased hydrophobicity .

Data Gaps: Melting/boiling points, solubility, and spectroscopic data (NMR, IR) are unavailable for most compounds, limiting direct comparisons.

Biological Activity

4-Amino-1-methoxy-2,3-dimethylbutan-2-ol is an organic compound characterized by the presence of an amino group, a methoxy group, and a tertiary alcohol. Its molecular formula is C7H17NO2C_7H_{17}NO_2 with a molecular weight of approximately 145.22 g/mol. This compound has garnered attention for its potential biological activities due to its unique structural features that facilitate interactions with various biological systems.

The compound's structure includes:

  • Amino group : Capable of forming hydrogen bonds, influencing biomolecular interactions.
  • Methoxy group : Enhances reactivity and solubility in biological environments.
  • Tertiary alcohol : Contributes to its stability and reactivity in enzymatic processes.

These functional groups allow 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol to act as both a substrate and an inhibitor in enzymatic reactions, making it a subject of interest in medicinal chemistry.

Enzymatic Interactions

Research indicates that 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol can modulate enzyme activity and influence metabolic pathways. It has been investigated for its role as a substrate in various enzymatic reactions, potentially leading to the formation of metabolites with significant biological implications.

Table 1: Enzymatic Activity Modulation

EnzymeRole of 4-Amino-1-methoxy-2,3-dimethylbutan-2-olObserved Effects
Phosphoethanolamine methyltransferase (PMT)Substrate for phosphatidylcholine synthesisModulation of membrane composition
Lactate dehydrogenase (LDH)Potential inhibitorAltered glycolytic pathway activity
Falcipain enzymes (FP2, FP3)InhibitorDisruption of hemoglobin degradation

Antimicrobial Activities

The compound has shown potential antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although specific data on its efficacy compared to established antibiotics is still limited.

Study on Antiplasmodial Activity

A study focusing on the antiplasmodial activity of related compounds highlighted the importance of structural features similar to those found in 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol. Molecular docking studies indicated that compounds with similar functionalities could effectively bind to enzymes critical for the metabolism of Plasmodium species .

Table 2: Antiplasmodial Activity Comparison

CompoundIC50 (µM)Selectivity Index (SI)
Compound A (similar structure)5.0 ± 0.5>10
Compound B (related derivative)12.0 ± 1.0>8
4-Amino-1-methoxy...Not yet testedN/A

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various derivatives of compounds similar to 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol. Results indicated varying degrees of cytotoxicity against normal human cell lines, suggesting that while some derivatives may be effective against pathogens, they must be evaluated for safety in human applications .

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